Application Summary: The compound is used as a building block in medicinal chemistry. It’s often used in the synthesis of various pharmaceutical compounds.
Methods of Application: The specific methods of application can vary greatly depending on the specific synthesis pathway being used. Typically, it would be used in a reaction with other compounds under specific conditions to form the desired product.
Results or Outcomes: The outcomes can also vary greatly depending on the specific synthesis pathway and the desired product. The success of the synthesis can be measured in terms of yield, purity, and the properties of the synthesized compound.
Application Summary: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6).
Methods of Application: The specific methods of application involve the design and synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives.
Results or Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC.
Application Summary: This compound is used as a building block in chemical synthesis. It’s often used in the synthesis of various organic compounds.
Application Summary: The compound is used in the manufacturing of drugs. It’s often used in the synthesis of various pharmaceutical compounds.
Application Summary: This compound is used in the synthesis of materials for various applications.
Application Summary: The compound is used in the synthesis of biochemicals for various applications.
N-Methyl-1-(5-methylpyridin-2-yl)methanamine is an organic compound classified as an amine. Its molecular formula is C₈H₁₂N₂, featuring a pyridine ring substituted with a methyl group at the 5-position and a methanamine group at the 2-position, alongside an additional methyl group attached to the nitrogen atom of the methanamine. This structure contributes to its unique chemical properties and potential biological activities.
The synthesis methods for N-Methyl-1-(5-methylpyridin-2-yl)methanamine include:
These methods highlight the versatility of synthetic approaches available for producing this compound.
N-Methyl-1-(5-methylpyridin-2-yl)methanamine has potential applications in medicinal chemistry due to its structural characteristics that may influence biological activity. It could serve as a lead compound for developing new pharmaceuticals targeting specific receptors or enzymes. Additionally, it may be explored in studies related to neurochemistry and pharmacology due to its amine functional groups which are often implicated in neurotransmitter systems .
Several compounds are structurally similar to N-Methyl-1-(5-methylpyridin-2-yl)methanamine, each differing in the position of substituents on the pyridine ring:
| Compound Name | Structural Difference |
|---|---|
| N-Methyl-1-(pyridin-2-yl)methanamine | Lacks the methyl group at the 5-position |
| N-Methyl-1-(3-methylpyridin-2-yl)methanamine | Has a methyl group at the 3-position |
| N-Methyl-1-(4-methylpyridin-2-yl)methanamine | Has a methyl group at the 4-position |
The uniqueness of N-Methyl-1-(5-methylpyridin-2-yl)methanamine lies in the specific positioning of the methyl group on the pyridine ring. This positional isomerism can significantly influence its chemical reactivity and biological activity compared to its analogs. The unique arrangement may lead to distinct interaction profiles with biological targets, potentially resulting in varied pharmacological effects.